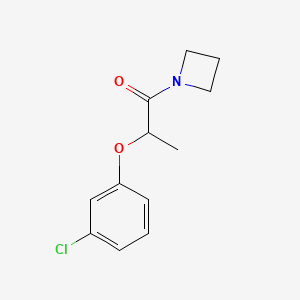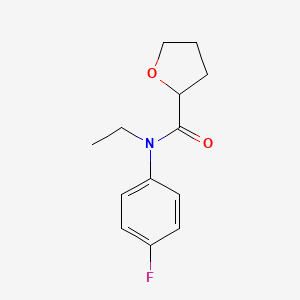
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide, also known as MPP+, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP+ is a toxic compound that is known to selectively target dopaminergic neurons in the brain, making it a useful tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ is not fully understood, but it is believed to involve the inhibition of complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to the degeneration of dopaminergic neurons in the brain.
Biochemical and Physiological Effects:
This compound+ has been shown to have a number of biochemical and physiological effects in animal models, including the degeneration of dopaminergic neurons, the development of Parkinson's-like symptoms, and the induction of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ as a research tool is its selectivity for dopaminergic neurons, which allows for the targeted study of these cells in animal models. However, the toxicity of the compound also presents a number of limitations, including the need for careful handling and disposal procedures and the potential for unwanted side effects in animal models.
Orientations Futures
There are a number of future directions for research involving (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+, including the development of new animal models for Parkinson's disease and other neurodegenerative disorders, the identification of novel therapeutic targets for these diseases, and the development of new drugs and treatments based on the mechanisms of action of this compound+. Additionally, continued research into the biochemical and physiological effects of this compound+ may lead to new insights into the underlying mechanisms of Parkinson's disease and other neurodegenerative disorders.
Méthodes De Synthèse
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ can be synthesized using a variety of methods, including the oxidation of 1-methyl-4-phenylpyridinium (this compound+) using potassium permanganate or other oxidizing agents. Other methods include the reaction of 1-methyl-4-phenylpyridinium with propargyl bromide and subsequent reduction of the resulting alkyne with lithium aluminum hydride.
Applications De Recherche Scientifique
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ has been used extensively in scientific research as a tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. The compound is known to selectively target dopaminergic neurons in the brain, leading to the degeneration of these cells and the subsequent development of Parkinson's-like symptoms in animal models.
Propriétés
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-6-11-10(14)5-4-9-7-12-13(2)8-9/h4-5,7-8H,3,6H2,1-2H3,(H,11,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXQIPCOVUNSGL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C=CC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C=C/C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)






![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B7515542.png)

